molecular formula C18H17N7O B10933910 N-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

N-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

Cat. No.: B10933910
M. Wt: 347.4 g/mol
InChI Key: GHCOKHNCAFBHIA-UHFFFAOYSA-N
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Description

N~7~-[2-(3-METHYL-1H-PYRAZOL-1-YL)ETHYL]-5-PHENYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE is a complex heterocyclic compound that combines several functional groups and ring systems, making it a molecule of significant interest in medicinal and synthetic chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N7-[2-(3-METHYL-1H-PYRAZOL-1-YL)ETHYL]-5-PHENYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

    Formation of the Pyrazole Ring: The synthesis begins with the preparation of the 3-methyl-1H-pyrazole ring. This can be achieved through the cyclization of hydrazine derivatives with 1,3-diketones under acidic conditions.

    Construction of the Triazolopyrimidine Core: The next step involves the formation of the triazolopyrimidine core. This is typically done by reacting the pyrazole derivative with a suitable nitrile and hydrazine to form the triazole ring, followed by cyclization with a formamide derivative to complete the pyrimidine ring.

    Introduction of the Carboxamide Group: The final step is the introduction of the carboxamide group. This can be achieved by reacting the triazolopyrimidine intermediate with an appropriate amine under coupling conditions, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability, as well as advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N~7~-[2-(3-METHYL-1H-PYRAZOL-1-YL)ETHYL]-5-PHENYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized at the pyrazole ring, potentially forming N-oxides.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) can be used for oxidation.

    Reduction: Lithium aluminum hydride (LiAlH~4~) or borane (BH~3~) can be employed for reduction.

    Substitution: Halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxide derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N~7~-[2-(3-METHYL-1H-PYRAZOL-1-YL)ETHYL]-5-PHENYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used in studies of enzyme inhibition, particularly those involving kinases or other proteins with binding sites compatible with its structure.

    Industry: It may be used in the development of new materials with specific electronic or photophysical properties.

Mechanism of Action

The mechanism of action of N7-[2-(3-METHYL-1H-PYRAZOL-1-YL)ETHYL]-5-PHENYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, where it can inhibit or modulate the activity of the target protein. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Comparison with Similar Compounds

Similar Compounds

    N~7~-[2-(1H-PYRAZOL-1-YL)ETHYL]-5-PHENYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE: Similar structure but lacks the methyl group on the pyrazole ring.

    N~7~-[2-(3-METHYL-1H-PYRAZOL-1-YL)ETHYL]-5-(4-METHOXYPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE: Similar structure with a methoxy group on the phenyl ring.

Uniqueness

The presence of the 3-methyl group on the pyrazole ring and the specific arrangement of the triazolopyrimidine core make N7-[2-(3-METHYL-1H-PYRAZOL-1-YL)ETHYL]-5-PHENYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE unique. These structural features can influence its binding affinity and specificity towards certain biological targets, potentially leading to unique pharmacological properties.

This detailed overview provides a comprehensive understanding of N7-[2-(3-METHYL-1H-PYRAZOL-1-YL)ETHYL]-5-PHENYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C18H17N7O

Molecular Weight

347.4 g/mol

IUPAC Name

N-[2-(3-methylpyrazol-1-yl)ethyl]-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

InChI

InChI=1S/C18H17N7O/c1-13-7-9-24(23-13)10-8-19-17(26)16-11-15(14-5-3-2-4-6-14)22-18-20-12-21-25(16)18/h2-7,9,11-12H,8,10H2,1H3,(H,19,26)

InChI Key

GHCOKHNCAFBHIA-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1)CCNC(=O)C2=CC(=NC3=NC=NN23)C4=CC=CC=C4

Origin of Product

United States

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